molecular formula C10H14ClN3O2 B1397726 Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate CAS No. 1389264-32-7

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate

Cat. No. B1397726
CAS RN: 1389264-32-7
M. Wt: 243.69 g/mol
InChI Key: SLVHELJLPHOMLT-UHFFFAOYSA-N
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Description

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is also known by its IUPAC name, tert-butyl (6-chloro-4-pyrimidinyl)methylcarbamate .


Synthesis Analysis

The synthesis of carbamates, such as Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, can be achieved through amination (carboxylation) or rearrangement . A common method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times .


Molecular Structure Analysis

The InChI code for Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

  • DNA Methylation and Cancer Research:

    • Methylation markers, including carbamates, are crucial in the early detection of cervical cancer. Significant research has shown that certain genes exhibit elevated methylation in cervical cancers consistently across studies, indicating the potential for these markers in screening or triage settings (Wentzensen et al., 2009).
  • Industrial and Biological Applications of Terpenes:

    • α-Terpineol, a monoterpene alcohol, is extensively used in the industrial sector for its pleasant scent and in the pharmaceutical industry for its wide range of biological applications, such as antioxidant and anticancer properties. This demonstrates the broad spectrum of applications for terpene compounds in both industry and healthcare (Khaleel et al., 2018).
  • Environmental Monitoring and Control:

    • Studies on Methyl Tertiary Butyl Ether (MTBE), an organic solvent, emphasize the importance of monitoring and controlling chemical compounds in the environment. The high volume of such chemicals entering the environment necessitates administrative measurements and continuous monitoring, especially in resources exposed to pollution (Meghdad et al., 2014).
  • Cancer Therapy and Telomerase Activity:

    • The role of telomerase activity and hTERT expression, often upregulated by alterations of the hTERT promoter, is significant in the oncogenesis of neoplasms like meningiomas. Understanding these molecular mechanisms is crucial for prognosis and potentially for the treatment of such cancers (Stögbauer et al., 2019).
  • Biochemical Studies and Environmental Health:

    • Research on the biochemical pathways of various compounds, including carbamates, provides insight into their metabolic effects on lipid, protein, and carbohydrate metabolism. Such knowledge is instrumental in understanding the toxicological impacts of these compounds on human health and the environment (Karami-Mohajeri & Abdollahi, 2010).

Safety and Hazards

The safety information for Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate indicates that it has several hazard statements: H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHELJLPHOMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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